2-Ethoxy-2,3,3,3-tetrafluoropropanamide
Description
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C5H7F4NO2. It is characterized by the presence of both ethoxy and tetrafluoropropanamide functional groups, making it a unique compound in the field of organic chemistry .
Properties
IUPAC Name |
2-ethoxy-2,3,3,3-tetrafluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4NO2/c1-2-12-4(6,3(10)11)5(7,8)9/h2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKUKZHFTQYNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-68-2 | |
| Record name | 2-ETHOXY-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide typically involves the reaction of ethyl 2,3,3,3-tetrafluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,3,3,3-tetrafluoropropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid.
Reduction: Formation of 2-ethoxy-2,3,3,3-tetrafluoropropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2,3,3,3-tetrafluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-methoxy-propanamide
- 2,2,3,3-Tetrafluoro-propanamide
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide
- 2-Bromo-2,3,3,3-tetrafluoro-propanamide
Uniqueness
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula CHFNO. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may function as an inhibitor or activator in various biochemical pathways:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may interact with specific receptors to modulate physiological responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.
- HDAC Inhibition : Research indicates that this compound may possess histone deacetylase (HDAC) inhibitory activity. HDACs play a crucial role in regulating gene expression and are implicated in several diseases including cancer and neurodegenerative disorders .
Case Studies
- Neurodegenerative Diseases : A study investigated the effects of this compound on neuronal cell lines. The results suggested that the compound could enhance neuronal survival under stress conditions by modulating HDAC activity .
- Cancer Research : In a cancer model study, the compound was evaluated for its ability to induce apoptosis in cancer cells. The findings indicated that it could promote programmed cell death through caspase activation pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy and tetrafluoro groups | HDAC inhibition; antimicrobial activity |
| 2,3,3,3-Tetrafluoro-2-methoxy-propanamide | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 2-Bromo-2,3,3,3-tetrafluoro-propanamide | Bromine substitution | Lower HDAC inhibition compared to target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
